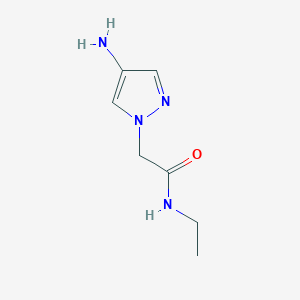
(1-Chloro-2-methylpentan-2-yl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Chloro-2-methylpentan-2-yl)cyclopropane is an organic compound with the molecular formula C₉H₁₇Cl It is characterized by a cyclopropane ring substituted with a 1-chloro-2-methylpentan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloro-2-methylpentan-2-yl)cyclopropane typically involves the reaction of cyclopropane with 1-chloro-2-methylpentane under specific conditions. The reaction is often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols or ketones.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or cyclopropanes.
科学的研究の応用
(1-Chloro-2-methylpentan-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-Chloro-2-methylpentan-2-yl)cyclopropane involves its interaction with specific molecular targets, leading to various chemical transformations. The cyclopropane ring is known for its high strain energy, making it reactive towards nucleophiles and electrophiles. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and products.
類似化合物との比較
- (1-Chloro-4-methylpentan-2-yl)cyclopropane
- (1-Bromo-2-methylpentan-2-yl)cyclopropane
- (1-Iodo-2-methylpentan-2-yl)cyclopropane
Comparison: (1-Chloro-2-methylpentan-2-yl)cyclopropane is unique due to the presence of the chlorine atom, which influences its reactivity and chemical behavior. Compared to its bromine and iodine analogs, the chlorine derivative is less reactive but more stable, making it suitable for specific applications where controlled reactivity is desired.
特性
分子式 |
C9H17Cl |
|---|---|
分子量 |
160.68 g/mol |
IUPAC名 |
(1-chloro-2-methylpentan-2-yl)cyclopropane |
InChI |
InChI=1S/C9H17Cl/c1-3-6-9(2,7-10)8-4-5-8/h8H,3-7H2,1-2H3 |
InChIキー |
IIQNWEVOMNSEQZ-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(CCl)C1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


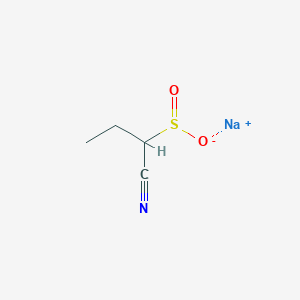

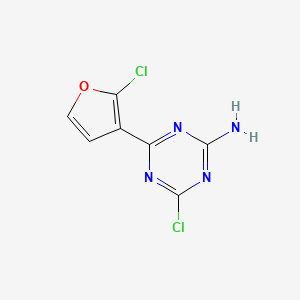

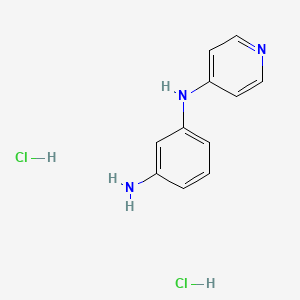
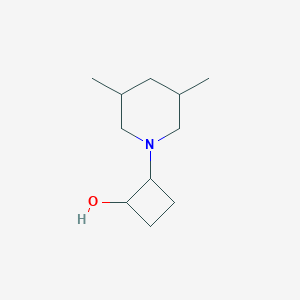
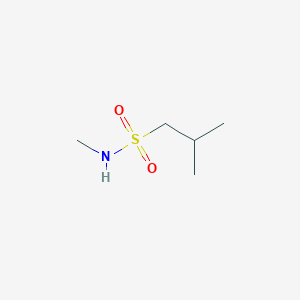
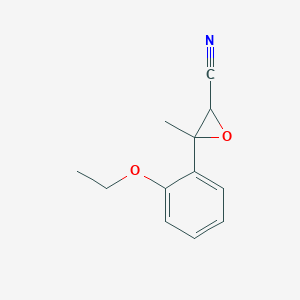


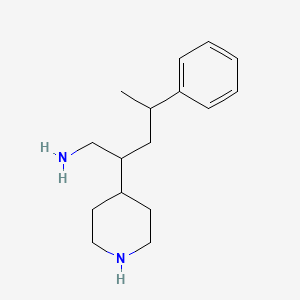
![Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13185258.png)
